Cas no 473552-28-2 ((1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol)

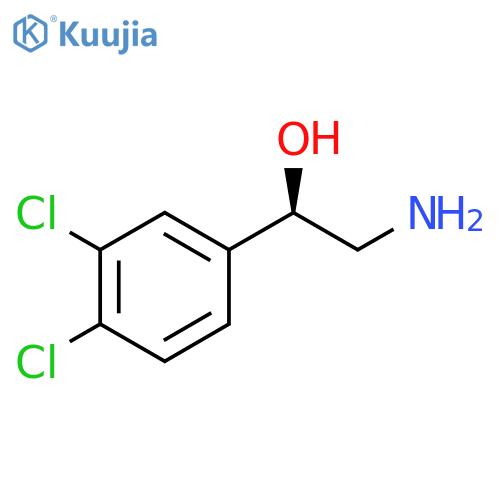

473552-28-2 structure

商品名:(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, α-(aminomethyl)-3,4-dichloro-, (αR)-

- (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol

- AKOS026731005

- 473552-28-2

- SCHEMBL7150657

- DTXSID001240097

- EN300-1147189

- (alphaR)-alpha-(Aminomethyl)-3,4-dichlorobenzenemethanol

-

- インチ: 1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

- InChIKey: KAFHLYIMFOUYGL-QMMMGPOBSA-N

- ほほえんだ: [C@H](C1C=CC(Cl)=C(Cl)C=1)(O)CN

計算された属性

- せいみつぶんしりょう: 205.0061193g/mol

- どういたいしつりょう: 205.0061193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.391±0.06 g/cm3(Predicted)

- ふってん: 354.1±37.0 °C(Predicted)

- 酸性度係数(pKa): 11.38±0.35(Predicted)

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147189-2.5g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 2.5g |

$1931.0 | 2023-10-25 | |

| Enamine | EN300-1147189-5g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 5g |

$2858.0 | 2023-10-25 | |

| Enamine | EN300-1147189-0.05g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 0.05g |

$827.0 | 2023-10-25 | |

| Enamine | EN300-1147189-1.0g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1147189-0.25g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 0.25g |

$906.0 | 2023-10-25 | |

| Enamine | EN300-1147189-0.1g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 0.1g |

$867.0 | 2023-10-25 | |

| Enamine | EN300-1147189-10g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 10g |

$4236.0 | 2023-10-25 | |

| Enamine | EN300-1147189-1g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 1g |

$986.0 | 2023-10-25 | |

| Enamine | EN300-1147189-0.5g |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |

473552-28-2 | 95% | 0.5g |

$946.0 | 2023-10-25 |

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

473552-28-2 ((1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 624-75-9(Iodoacetonitrile)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 55290-64-7(Dimethipin)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬